molecular formula C19H21N4O6P B11400244 Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11400244
M. Wt: 432.4 g/mol
InChI Key: DPWVKNNNBRBETK-UHFFFAOYSA-N
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Description

Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitrophenyl group, a pyridinylmethylamino group, and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid.

    Attachment of the Pyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where a pyridinylmethylamine is reacted with a suitable leaving group on the oxazole ring.

    Phosphonate Ester Formation: The final step involves the esterification reaction where the oxazole derivative is treated with diethyl phosphite under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its use as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Similar structure but with a pyridin-2-yl group.

    Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-4-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Similar structure but with a pyridin-4-yl group.

Uniqueness

Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H21N4O6P

Molecular Weight

432.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N4O6P/c1-3-27-30(26,28-4-2)19-18(21-13-14-7-6-10-20-12-14)29-17(22-19)15-8-5-9-16(11-15)23(24)25/h5-12,21H,3-4,13H2,1-2H3

InChI Key

DPWVKNNNBRBETK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OCC

Origin of Product

United States

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